Ethyl 2-amino-4-oxopentanoate is a chemical compound characterized by its unique structure, which includes an amino group, a carbonyl group, and an ester functional group. This compound is classified as an amino acid derivative and plays a significant role in organic synthesis and biological activity. Its molecular formula is , and it has a molar mass of approximately 159.18 g/mol. The presence of both the amino and carbonyl groups allows it to participate in various
Research indicates that ethyl 2-amino-4-oxopentanoate exhibits potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. Its structural characteristics enable it to act as a precursor for biologically active compounds, which may influence cellular processes and enzyme functions. Studies are ongoing to elucidate its specific molecular targets and mechanisms of action within biological systems .
The synthesis of ethyl 2-amino-4-oxopentanoate can be achieved through various methods:
Ethyl 2-amino-4-oxopentanoate has several applications across different fields:
Studies on ethyl 2-amino-4-oxopentanoate's interactions with biological molecules are crucial for understanding its mechanism of action. The compound's functional groups allow it to participate in biochemical pathways that could affect enzyme activity and cellular processes. Ongoing research aims to identify specific receptors and enzymes that interact with this compound, potentially leading to new therapeutic applications .
Several compounds share structural similarities with ethyl 2-amino-4-oxopentanoate, each exhibiting unique characteristics:
| Compound Name | Structural Differences | Notable Properties |
|---|---|---|
| 2-Amino-4-oxopentanoic acid | Contains a carboxyl group instead of an ester group | Precursor for various amino acids |
| Ethyl 2-hydroxy-4-oxopentanoate | Contains a hydroxyl group instead of an amino group | Different reactivity due to the presence of hydroxyl |
| (S)-2-Amino-4-oxopentanoic acid | Enantiomer with distinct biological activities | Different interactions with biological receptors |
Uniqueness: Ethyl 2-amino-4-oxopentanoate is distinguished by its combination of functional groups that facilitate a wide range of
Catalytic asymmetric synthesis has emerged as a cornerstone for producing enantiomerically pure ethyl 2-amino-4-oxopentanoate. Transition-metal catalysts, particularly palladium complexes, enable stereoselective hydrogenation of α,β-unsaturated precursors. For instance, palladium-catalyzed autotandem hydrogenation of α,β-unsaturated lactones demonstrates dual activation of C=C bonds and ester groups, achieving high enantioselectivity (up to 98% ee) under neutral conditions. This method bypasses traditional multi-step sequences, offering a streamlined route to chiral saturated alcohols, which can be further functionalized into target structures.
Organocatalytic approaches using N-heterocyclic carbenes (NHCs) have also proven effective. The NHC-catalyzed cross-aza-benzoin reaction between aldehydes and α-imino esters delivers α-amino-β-keto esters with moderate to good yields (45–78%). This atom-economical process operates under thermodynamic control, favoring the formation of the thermodynamically stable anti-isomer. Comparative studies of catalytic systems reveal distinct advantages:
Enzymatic asymmetric synthesis, though less explored for this specific compound, holds potential through kinetic resolution or dynamic kinetic resolution of racemic mixtures using lipases or transaminases.
Solvent selection critically influences reaction efficiency and stereochemical outcomes. Biphasic solvent systems, such as cyclohexane-dimethylisosorbide (DMI), enable temperature-dependent miscibility for reversible homogeneous mixing and phase separation. At 25°C, this system undergoes spontaneous phase separation, facilitating catalyst recovery and product isolation without distillation. For multi-component reactions, aqueous media with L-proline as a catalyst enhance regioselectivity in quinoline-dione syntheses, achieving yields up to 88%.
Temperature gradients further refine reaction control. Lower temperatures (0–10°C) favor kinetic products in NHC-catalyzed reactions, while elevated temperatures (40–60°C) shift equilibria toward thermodynamic products. In palladium-catalyzed hydrogenations, reducing temperature from 50°C to 25°C halts the reaction at the C=C hydrogenation stage, allowing selective access to dihydrocoumarin intermediates.
L-Proline, a chiral secondary amine, accelerates asymmetric Mannich-type reactions in aqueous environments through enamine intermediate formation. While it primarily induces racemic products in ethyl 2-amino-4-oxopentanoate syntheses, its synergy with Lewis acids like zinc perchlorate enhances α-amination efficiency. Zinc ions polarize carbonyl groups, increasing electrophilicity at the β-keto position and enabling nucleophilic attack by amines.
NHCs exhibit superior stereodirecting capabilities compared to traditional Lewis acids. Their strong σ-donor properties stabilize transition states during cross-aza-benzoin reactions, achieving enantiomeric ratios (er) of 95:5. Conversely, iridium and ruthenium Lewis acids, though effective for ester hydrogenations, show limited compatibility with α,β-unsaturated substrates.
Purification of ethyl 2-amino-4-oxopentanoate leverages its solubility differentials. Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) separates stereoisomers with >95% purity. Recrystallization from ethanol-water mixtures (7:3 v/v) yields colorless crystals, eliminating residual catalysts. For large-scale processes, temperature-triggered solvent systems (e.g., cyclohexane-DMI) enable liquid-liquid extraction without energy-intensive distillation, recovering >90% of the product.
Comparative analysis of purification methods:
| Technique | Purity (%) | Solvent Consumption (mL/g) | Scalability |
|---|---|---|---|
| Column Chromatography | 95–98 | 50–100 | Limited |
| Recrystallization | 99 | 30–50 | Moderate |
| Biphasic Extraction | 90–95 | 10–20 | High (industrial) |
The crystallographic analysis of ethyl 2-amino-4-oxopentanoate reveals distinctive structural features characteristic of amino acid derivatives. The compound adopts a molecular formula of C₇H₁₃NO₃ with a molecular weight of 159.18 grams per mole [1]. The crystallographic data indicates that amino acid derivatives typically crystallize in monoclinic or orthorhombic crystal systems, which is consistent with the structural requirements of compounds containing both amino and ester functional groups [2].
Comparative studies of related amino acid derivatives demonstrate that these compounds frequently exhibit space group symmetries belonging to chiral space groups, such as C222₁, which accommodate the stereochemical requirements of amino acid structures [3]. The crystal packing arrangements in amino acid derivatives are predominantly stabilized through intermolecular hydrogen bonding networks involving the amino group and carbonyl functionalities [4]. The stereogenic carbon center in ethyl 2-amino-4-oxopentanoate contributes to the formation of specific crystal packing motifs that distinguish it from achiral analogs [3].
| Crystallographic Parameter | Typical Values for Amino Acid Derivatives |
|---|---|
| Crystal System | Monoclinic/Orthorhombic [2] |
| Space Group | C222₁ or similar chiral groups [3] |
| Molecular Formula | C₇H₁₃NO₃ [1] |
| Molecular Weight | 159.18 g/mol [1] |
| Density | 1.2-1.4 g/cm³ (estimated) [5] |
The crystal structure analysis reveals that the packing arrangements are primarily determined by hydrogen bonding interactions involving the amide and amino functionalities, similar to the stabilization mechanisms observed in protein secondary structures [4]. The presence of the ethyl ester group introduces additional van der Waals interactions that contribute to the overall crystal stability [3].
The proton nuclear magnetic resonance spectrum of ethyl 2-amino-4-oxopentanoate exhibits characteristic resonances that provide detailed structural information. The amino group protons typically appear as a broad signal around 1.5-2.0 parts per million due to rapid exchange with solvent [6]. The α-hydrogen adjacent to the amino group resonates at approximately 3.5-4.0 parts per million, consistent with the deshielding effect of the electron-withdrawing ester carbonyl group [7].
The methylene protons of the ethyl ester group display a characteristic quartet around 4.1-4.3 parts per million for the OCH₂ protons and a triplet at 1.2-1.3 parts per million for the terminal methyl group [8]. The ketone methyl group at the 4-position appears as a singlet around 2.1-2.3 parts per million, while the methylene protons between the amino acid center and the ketone show complex multipicity around 2.5-2.8 parts per million [9].
The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of ethyl 2-amino-4-oxopentanoate. The ester carbonyl carbon appears as a characteristic resonance around 170-175 parts per million [8]. The ketone carbonyl carbon resonates at approximately 200-210 parts per million, consistent with the expected chemical shift range for aliphatic ketones [9].
The α-carbon bearing the amino group typically resonates around 50-60 parts per million, while the ethyl ester carbons appear at their expected positions: the OCH₂ carbon around 60-65 parts per million and the terminal methyl carbon around 13-15 parts per million [10]. The ketone methyl carbon resonates around 29-31 parts per million, and the methylene carbon connecting the amino acid center to the ketone appears around 40-45 parts per million [11].
The infrared spectrum of ethyl 2-amino-4-oxopentanoate displays several characteristic absorption bands that confirm the presence of key functional groups. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations as weak to medium intensity bands around 3300-3500 wavenumbers, appearing broader than typical amine stretches due to hydrogen bonding interactions [12].
The ester carbonyl group shows a strong absorption band around 1730-1750 wavenumbers, which is characteristic of aliphatic ester functional groups [12]. The ketone carbonyl displays a prominent absorption around 1710-1720 wavenumbers, consistent with the stretching frequency of aliphatic ketones [9]. Additional absorption bands appear in the fingerprint region, including carbon-hydrogen stretching vibrations around 2850-3000 wavenumbers and various carbon-carbon stretching and bending vibrations below 1500 wavenumbers [12].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3300-3500 [12] | Weak-Medium |
| C-H stretch | 2850-3000 [12] | Medium |
| Ester C=O | 1730-1750 [12] | Strong |
| Ketone C=O | 1710-1720 [9] | Strong |
| C-C stretch | 1000-1300 [12] | Variable |
Mass spectrometric analysis of ethyl 2-amino-4-oxopentanoate provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the molecular weight of the compound [13]. Common fragmentation patterns include the loss of the ethoxy group (mass 45) to give a fragment at mass-to-charge ratio 114, and the loss of the entire ethyl ester moiety (mass 73) to yield a fragment at mass-to-charge ratio 86 [14].
Additional characteristic fragmentations include the formation of an acetyl ion at mass-to-charge ratio 43, resulting from cleavage of the ketone methyl group [15]. The amino acid portion can undergo alpha cleavage to produce characteristic fragments that aid in structural confirmation [13]. The fragmentation patterns are consistent with those observed for other amino acid derivatives and provide definitive structural identification [16].
The computational analysis of ethyl 2-amino-4-oxopentanoate reveals complex tautomeric equilibria involving keto-enol interconversion at the 4-oxo position. Density functional theory calculations indicate that the keto form predominates in most solvents, with the enol tautomer representing less than 5% of the equilibrium mixture under standard conditions [11]. The tautomeric equilibrium is influenced by solvent polarity, with polar aprotic solvents favoring the keto form and non-polar solvents showing slightly increased enol populations [11].
The energy barrier for keto-enol tautomerization is calculated to be approximately 15-20 kilocalories per mole, indicating that the interconversion occurs readily at room temperature [17]. The presence of the amino group adjacent to the ester functionality introduces additional complexity through potential zwitterionic forms, particularly in aqueous environments [18]. Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets provide reliable energetic and structural parameters for these tautomeric forms [19].
Conformational analysis reveals multiple low-energy conformers arising from rotation around the carbon-carbon bonds in the aliphatic chain. The preferred conformations minimize steric interactions between the amino group and the ketone functionality while maximizing stabilizing intramolecular interactions [20]. Molecular dynamics simulations indicate that the compound exhibits significant conformational flexibility in solution, with interconversion between conformers occurring on picosecond timescales [21].
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Keto form | 0.0 [11] | >95 [11] |
| Enol form | 3.2 [11] | <5 [11] |
| Zwitterionic form | 8.5 [18] | <1 [18] |
The computational modeling also reveals the importance of solvent effects on the tautomeric equilibrium. Implicit solvation models demonstrate that water stabilizes the zwitterionic form through hydrogen bonding interactions with both the amino and carboxylate functionalities . In contrast, non-polar solvents favor the neutral keto form due to reduced electrostatic stabilization of charged species [23].
The hydrogen bonding networks in ethyl 2-amino-4-oxopentanoate play a crucial role in determining its solid-state structure and solution behavior. The amino group serves as both a hydrogen bond donor and acceptor, forming extensive networks with neighboring molecules in the crystalline state [24]. Infrared spectroscopic evidence indicates the presence of intermolecular hydrogen bonding through characteristic shifts in the nitrogen-hydrogen stretching frequencies compared to the free amine [25].
In the solid state, the compound forms one-dimensional chains through hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of an adjacent molecule, creating supramolecular assemblies with enhanced stability [26]. The hydrogen bonding distances typically range from 2.8 to 3.2 Angstroms, consistent with moderate-strength hydrogen bonds [24]. These interactions contribute significantly to the overall lattice energy and influence the compound's physical properties, including melting point and solubility characteristics [5].
The ethyl ester group participates in weaker hydrogen bonding interactions through its carbonyl oxygen, which can accept hydrogen bonds from amino groups of neighboring molecules . Additionally, the ketone functionality at the 4-position can participate in hydrogen bonding networks, although its involvement is typically secondary to the amino group interactions [26]. The presence of multiple hydrogen bonding sites creates a complex three-dimensional network that stabilizes the crystal structure [3].
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| N-H...O=C (ester) | 2.8-3.0 [24] | 3-5 [26] |
| N-H...O=C (ketone) | 2.9-3.2 [26] | 2-4 [24] |
| C-H...O weak | 3.2-3.6 [26] | 1-2 [24] |
Solution-phase studies reveal that hydrogen bonding patterns change significantly compared to the solid state, with solvent molecules competing for hydrogen bonding sites . In aqueous solutions, the amino group forms hydrogen bonds with water molecules, leading to increased solvation and altered conformational preferences [27]. The dynamic nature of hydrogen bonding in solution contributes to the conformational flexibility observed in molecular dynamics simulations [20].
The solubility behavior of ethyl 2-amino-4-oxopentanoate reflects the complex interplay between its functional groups and the nature of the solvent system. This compound possesses both hydrophilic (amino and carbonyl groups) and hydrophobic (ethyl ester) components, resulting in amphiphilic characteristics that influence its solubility patterns.
The molecular structure of ethyl 2-amino-4-oxopentanoate contains several key functional groups that determine its solubility characteristics. The primary amino group provides basic character and hydrogen bonding capability, while the carbonyl group at position 4 offers additional hydrogen bonding sites [1] [2]. The ethyl ester moiety introduces hydrophobic character that differentiates this compound from its parent amino acid counterpart.
In aqueous and other polar solvents, ethyl 2-amino-4-oxopentanoate exhibits moderate solubility influenced by its amino acid derivative nature. The compound can exist in various ionization states depending on pH, with the amino group serving as a proton acceptor and the carbonyl oxygen providing additional polar interactions [3] .
The solubility behavior follows patterns typical of amino acid derivatives, where the presence of the ethyl ester group reduces overall polarity compared to the free amino acid. Research on similar amino acid ethyl esters indicates that esterification of the carboxyl group generally enhances solubility in organic solvents while maintaining reasonable water solubility [5] [6].
| Solvent Type | Expected Solubility | Key Interactions |
|---|---|---|
| Water | Moderate | Hydrogen bonding, dipole interactions |
| Alcohols | Enhanced | Hydrogen bonding, dipole interactions |
| Polar aprotic solvents | Good | Dipole-dipole interactions |
| Ionic solutions | Variable | Depends on pH and ionic strength |
The solubility of ethyl 2-amino-4-oxopentanoate in non-polar solvents is limited due to the predominance of polar functional groups. The ethyl ester provides some lipophilic character, but the amino and carbonyl groups create significant polarity that inhibits dissolution in hydrophobic media [7] [8].
Studies on amino acid derivatives demonstrate that ethyl esters show improved solubility in organic solvents compared to their parent amino acids, but remain substantially less soluble than purely hydrophobic compounds [9] [5]. The hydrochloride salt form of ethyl 2-amino-4-oxopentanoate exhibits enhanced aqueous solubility due to ionic interactions [10] .
The solubility of ethyl 2-amino-4-oxopentanoate is significantly influenced by solution pH due to the ionizable amino group. At acidic pH values, protonation of the amino group enhances water solubility through ionic interactions and improved hydrogen bonding [12] [13]. Conversely, at alkaline pH, deprotonation may reduce solubility in aqueous media but could enhance solubility in less polar solvents.
Understanding the thermal decomposition behavior of ethyl 2-amino-4-oxopentanoate requires examination of the various degradation pathways available to amino acid derivatives under elevated temperature conditions.
Amino acid derivatives typically undergo thermal decomposition through multiple pathways involving different functional groups. The primary decomposition route for ethyl 2-amino-4-oxopentanoate likely involves initial decarboxylation or deamination processes, followed by secondary reactions of the resulting fragments [14] [15].
The presence of the ethyl ester group introduces additional decomposition pathways not present in free amino acids. Ester hydrolysis or pyrolysis can occur at elevated temperatures, potentially leading to the formation of ethanol and the corresponding amino acid [16] . The ketone functionality at position 4 may also participate in decomposition reactions through aldol condensation or other carbonyl-mediated processes.
Thermal stability studies of amino acid derivatives reveal that decomposition kinetics typically follow first-order or second-order rate laws, depending on the specific conditions and mechanisms involved [18] [19]. The activation energy for decomposition provides insight into the relative stability of different functional groups within the molecule.
| Temperature Range | Expected Processes | Kinetic Order |
|---|---|---|
| 100-150°C | Dehydration, conformational changes | First-order |
| 150-250°C | Ester hydrolysis, decarboxylation | Mixed-order |
| 250-350°C | Extensive decomposition | Second-order |
| >350°C | Pyrolysis, carbonization | Complex kinetics |
The thermal decomposition of ethyl 2-amino-4-oxopentanoate can be characterized using several analytical techniques. Thermogravimetric analysis (TGA) provides information about mass loss as a function of temperature, while differential scanning calorimetry (DSC) reveals enthalpy changes associated with decomposition processes [20] [21].
Research on similar amino acid derivatives indicates that decomposition typically begins around 150-200°C, with complete degradation occurring by 400-500°C [14] [15]. The specific decomposition temperature depends on factors such as heating rate, atmosphere, and the presence of catalytic impurities.
The thermal stability of ethyl 2-amino-4-oxopentanoate is influenced by several structural factors. The electron-withdrawing effect of the carbonyl group may destabilize adjacent bonds, while the amino group can participate in intramolecular hydrogen bonding that either stabilizes or destabilizes the molecule depending on geometry [22].
The presence of the ethyl ester group generally enhances thermal stability compared to free carboxylic acids by eliminating the possibility of decarboxylation at lower temperatures. However, ester groups can undergo thermal decomposition through elimination reactions at elevated temperatures [5] [16].
The protolytic behavior of ethyl 2-amino-4-oxopentanoate in aqueous solution is governed by the ionizable amino group and the influence of nearby functional groups on its acid-base properties.
The primary ionization site in ethyl 2-amino-4-oxopentanoate is the amino group, which can accept protons to form ammonium species. The pKa of the amino group is expected to fall within the typical range for aliphatic amines, approximately 9-10, but may be influenced by the electron-withdrawing effects of the adjacent carbonyl groups [12] [23].
The compound exists predominantly as a zwitterion at physiological pH, with the amino group protonated and the carbonyl oxygens participating in hydrogen bonding with water molecules [24] [25]. This zwitterionic character significantly influences solubility, stability, and biological activity.
The chemical stability of ethyl 2-amino-4-oxopentanoate varies considerably with pH. At acidic pH values, the protonated amino group may accelerate ester hydrolysis through intramolecular catalysis [26] [19]. Conversely, at alkaline pH, hydroxide-catalyzed ester hydrolysis becomes the dominant degradation pathway.
| pH Range | Predominant Species | Stability Characteristics |
|---|---|---|
| pH < 2 | Fully protonated | Enhanced aqueous solubility |
| pH 2-9 | Zwitterionic | Optimal stability |
| pH 9-11 | Partially deprotonated | Moderate stability |
| pH > 11 | Fully deprotonated | Reduced stability |
The protolytic behavior of ethyl 2-amino-4-oxopentanoate can be described using the Henderson-Hasselbalch equation, which relates pH to the degree of ionization [27] [28]. The apparent pKa values are influenced by ionic strength, temperature, and the presence of other solutes in the solution.
Based on structural analogies with other amino acid derivatives, the amino group pKa is expected to be approximately 9.5 ± 0.5 [29] [23]. This value may be slightly depressed due to the electron-withdrawing effects of the adjacent carbonyl groups, which reduce the basicity of the amino nitrogen.
The protolytic behavior of ethyl 2-amino-4-oxopentanoate contributes to its buffer capacity in the pH range around its pKa value. Titration studies would reveal the relationship between pH and the degree of protonation, providing quantitative information about the ionization equilibrium [30] [31].
The compound's buffer capacity is maximized at pH values close to the pKa of the amino group, where equal concentrations of protonated and deprotonated forms coexist. This buffering behavior has implications for biological systems and pharmaceutical formulations where pH control is critical.